GKA50

Übersicht

Beschreibung

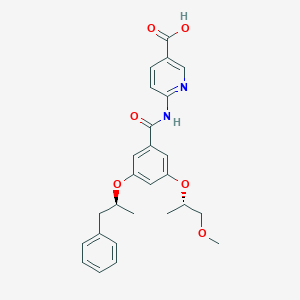

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C₂₆H₂₈N₂O₆ This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenyl, and carboxylic acid groups

Vorbereitungsmethoden

The synthesis of 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid involves several steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:

Formation of the Pyridine Core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of Functional Groups: The methoxypropan-2-yl and phenylpropan-2-yl groups are introduced through nucleophilic substitution reactions.

Coupling Reactions: The benzoyl group is attached using coupling reagents like EDCI or DCC in the presence of a base.

Final Assembly: The final product is obtained by coupling the pyridine core with the benzoyl derivative under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Analyse Chemischer Reaktionen

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of substituted derivatives.

Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Diabetes Management

GKA50's ability to lower blood glucose levels positions it as a promising candidate for treating type 2 diabetes. Clinical trials have demonstrated its efficacy in animal models, where it not only reduced hyperglycemia but also improved insulin sensitivity . However, challenges remain, including the potential for hypoglycemia and dyslipidemia observed in some studies .

Case Studies

- Animal Models : In rodent studies, chronic administration of this compound resulted in significant reductions in fasting plasma glucose levels and improved glucose tolerance. These findings suggest that this compound could be beneficial in long-term diabetes management strategies .

- Beta Cell Function Restoration : Research has shown that this compound can restore defective insulin secretion mechanisms in islets isolated from type 2 diabetic donors, indicating its potential role in revitalizing impaired pancreatic function .

Data Table: Summary of this compound Effects

| Effect | Mechanism | Outcome |

|---|---|---|

| Increased Insulin Secretion | Activation of glucokinase leading to enhanced glycolysis | Lowered blood glucose levels |

| Beta Cell Proliferation | Upregulation of insulin receptor substrate-2 (Irs2) | Increased beta cell mass |

| Prevention of Apoptosis | Stabilization of BCL2-associated proteins | Enhanced survival of beta cells |

| Hepatic Glucose Utilization | Enhanced glycolytic activity in liver | Improved metabolic control |

Challenges and Future Directions

While this compound shows promise, several challenges must be addressed:

- Efficacy Over Time : Phase II clinical trials indicated a decrease in efficacy with prolonged use, necessitating further investigation into the mechanisms behind this phenomenon .

- Safety Profile : The incidence of hypoglycemia and dyslipidemia raises concerns about the long-term safety of this compound. Ongoing research is required to optimize dosing strategies and minimize adverse effects .

Wirkmechanismus

The mechanism of action of 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid include:

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-2-carboxylic acid: Differing in the position of the carboxylic acid group.

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-4-carboxylic acid: Another positional isomer.

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group.

These compounds share similar core structures but differ in the position or nature of specific functional groups, which can significantly impact their chemical properties and biological activities.

Biologische Aktivität

GKA50 is a glucokinase activator (GKA) that plays a significant role in glucose metabolism, particularly in pancreatic β-cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on β-cell function, and implications for diabetes treatment. The findings are supported by various studies and clinical trials, highlighting this compound's potential therapeutic applications.

This compound functions by binding to an allosteric site on glucokinase (GK), enhancing its activity in response to glucose levels. This mechanism leads to several physiological effects:

- Increased Insulin Secretion : this compound stimulates insulin secretion from β-cells in a glucose-dependent manner. Studies show that at a concentration of 1 µmol/L, this compound significantly enhances insulin release in the presence of glucose (2–10 mmol/L) by shifting the glucose concentration-response curve leftward, indicating increased sensitivity to glucose .

- β-Cell Proliferation : Research indicates that this compound promotes β-cell growth and survival. It upregulates insulin receptor substrate-2 (IRS-2) and activates protein kinase B (AKT), which are critical pathways for cell proliferation . In vitro studies demonstrated increased BrdU incorporation, indicating enhanced cell replication .

- Prevention of Apoptosis : this compound exhibits anti-apoptotic effects under conditions of chronic hyperglycemia. It prevents β-cell apoptosis by normalizing the levels of apoptotic proteins such as BAD and enhancing GK protein levels .

Effects on Glucose Metabolism

This compound's activation of GK leads to improved glucose metabolism, which is crucial for managing diabetes:

- Enhanced Glucose Utilization : In animal models, chronic administration of this compound has shown improvements in glucose tolerance and reductions in blood glucose levels .

- Impact on β-Cell Mass : While chronic administration did not significantly increase β-cell mass in vivo, it did enhance proliferation in vitro, suggesting that this compound can positively influence β-cell dynamics under certain conditions .

Clinical Implications

This compound's biological activity suggests its potential as a therapeutic agent for type 2 diabetes (T2D). Clinical studies have explored the efficacy of GKAs like this compound and its analogs:

- Clinical Trials : Various clinical trials have assessed the effectiveness of GKAs in lowering blood glucose without increasing the risk of hypoglycemia. For instance, dorzagliatin, another GKA, showed promising results in improving glycemic control over a 52-week treatment period .

- Safety Profile : this compound has been associated with minimal adverse effects in clinical settings, making it a favorable candidate for diabetes therapy compared to traditional treatments that often lead to hypoglycemia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A patient with poorly controlled T2D was treated with a glucokinase activator regimen including this compound. Over six months, the patient's HbA1c levels decreased significantly without episodes of hypoglycemia.

- Case Study 2 : In a cohort study involving patients with metabolic syndrome, administration of this compound resulted in improved fasting plasma glucose levels and enhanced β-cell function as measured by C-peptide responses.

Eigenschaften

IUPAC Name |

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBMECSFDVUYQN-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)O[C@@H](C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851884-87-2 | |

| Record name | GKA-50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851884872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 851884-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GKA-50 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S2U67JS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of GKA50 and how does it affect insulin secretion?

A: this compound acts as a glucokinase (GK) activator. GK is a key enzyme in glucose metabolism, playing a crucial role in regulating insulin secretion by pancreatic β-cells. this compound binds to an allosteric site on GK, enhancing its catalytic activity. [] This increased GK activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate, which in turn stimulates insulin secretion. [] This makes this compound a potential therapeutic agent for type 2 diabetes mellitus, a disease characterized by impaired insulin secretion and action.

Q2: What is the impact of this compound on intracellular calcium levels in pancreatic β-cells?

A: this compound influences intracellular calcium ([Ca2+]i) levels in pancreatic β-cells in a glucose-dependent manner. Studies show that this compound elevates [Ca2+]i in the presence of glucose, but not in its absence. [] This rise in [Ca2+]i is crucial for triggering insulin exocytosis. [] These findings highlight the importance of this compound in modulating intracellular signaling pathways involved in GSIS.

Q3: Are there any potential concerns regarding the use of this compound, particularly regarding its effect on hepatic triglyceride levels?

A: While this compound shows promise in enhancing insulin secretion, studies in mice indicate a potential concern regarding its effect on hepatic triglyceride levels. Research demonstrates that repeated administration of this compound led to a significant increase in liver triglyceride content. [] This finding highlights the importance of further investigation into the long-term effects of this compound on lipid metabolism and potential implications for liver health.

Q4: What are the next steps in the research and development of this compound as a therapeutic agent for type 2 diabetes?

A4: Future research should focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.